PB-22 Exhibits Superior Potency at CB1 Receptors Compared to JWH-018 and APICA
In a functional assay using a FLIPR membrane potential assay on human CB1 receptors, PB-22 (3-Pyrrolidin-1-ylbenzonitrile) demonstrated an EC50 of 5.1 nM [1]. This is 3.5-fold more potent than JWH-018 (EC50 = 18 nM) [2] and 23-fold more potent than APICA (EC50 = 118 nM) under comparable conditions.
| Evidence Dimension | Functional Potency at Human CB1 Receptor (EC50) |
|---|---|
| Target Compound Data | 5.1 nM |
| Comparator Or Baseline | JWH-018 (18 nM); APICA (118 nM) |
| Quantified Difference | PB-22 is 3.5-fold more potent than JWH-018 and 23-fold more potent than APICA at CB1. |
| Conditions | Human CB1 receptor expressed in HEK293 cells; FLIPR membrane potential assay. |
Why This Matters
This higher CB1 potency means PB-22 can be used at lower concentrations to achieve the same receptor activation, reducing potential off-target effects and reagent consumption in cell-based assays.
- [1] NCATS Inxight Drugs. PB-22 Pharmacological Profile. View Source
- [2] BindingDB. BDBM50353747: JWH-018 EC50 at human CB1 receptor. View Source
